molecular formula C13H11ClN4O B276589 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine

Cat. No.: B276589
M. Wt: 274.7 g/mol
InChI Key: DUDROUALFOUMNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a 1,2,4-triazole ringThe reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as potassium hydroxide and acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl-1,2,4-triazoles and furan derivatives, such as:

Uniqueness

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine is unique due to its specific combination of a 3-chlorophenyl group, a furan ring, and a 1,2,4-triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.7 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11ClN4O/c14-11-3-1-2-10(6-11)13-5-4-12(19-13)7-17-18-8-15-16-9-18/h1-6,8-9,17H,7H2

InChI Key

DUDROUALFOUMNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3

Origin of Product

United States

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